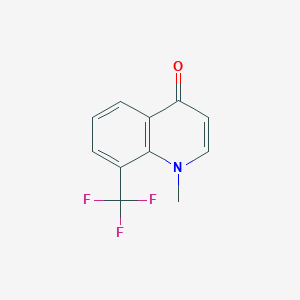

1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-8-(trifluoromethyl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-15-6-5-9(16)7-3-2-4-8(10(7)15)11(12,13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJGMOXLPPCGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=C1C(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould–Jacobs Cyclization

The Gould–Jacobs reaction remains a cornerstone for constructing quinolin-4-one cores. This method involves condensation of aniline derivatives with diethyl ethoxymethylidenedimalonate, followed by cyclization under thermal conditions (>250°C). For 1-methyl-8-(trifluoromethyl)quinolin-4(1H)-one, 3-trifluoromethyl-substituted aniline serves as the starting material. Cyclization yields the intermediate 4-hydroxyquinoline, which undergoes decarboxylation and methylation at the 1-position using methyl iodide or dimethyl sulfate.

Key Data:

Conrad–Limpach Synthesis

This method employs β-keto esters and aryl amines. Ethyl acetoacetate reacts with 3-amino-5-(trifluoromethyl)benzoic acid under reflux, followed by cyclization in polyphosphoric acid (PPA). Subsequent N-methylation introduces the 1-methyl group.

Key Data:

Transition Metal-Catalyzed Cross-Couplings

Suzuki–Miyaura Coupling

Palladium-catalyzed cross-coupling enables late-stage introduction of the trifluoromethyl group. 1-Methyl-8-bromoquinolin-4(1H)-one reacts with trifluoromethylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 85°C).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Solvent | DMF/H₂O (3:1) |

| Reaction Time | 18 h |

| Yield | 62% |

Advantages: High regioselectivity; avoids harsh cyclization conditions.

Direct C–H Trifluoromethylation

Recent advances utilize photoredox catalysis to introduce CF₃ groups. Irradiation of 1-methylquinolin-4(1H)-one with Umemoto’s reagent (CF₃⁺ source) and [Ir(ppy)₃] under blue LED light achieves 8-position selectivity.

Key Insight:

Photochemical Synthesis

Visible light-induced methods offer atom-economical routes. A one-pot protocol combines isatoic anhydride derivatives with 1,1,1-trifluoro-3-(trimethylsilyl)propargyl alcohol under purple LED irradiation (400–410 nm). The reaction proceeds via [2+2] cycloaddition and subsequent retro-aldol cleavage.

Representative Procedure:

-

Reactants:

-

Isatoic anhydride (0.2 mmol)

-

CF₃-propargyl alcohol (0.4 mmol)

-

Thioxanthone (1 mol%) in DCM

-

-

Conditions:

-

24 h irradiation under Ar

-

TBAF-mediated desilylation (60°C, 12 h)

-

Advantages: No transition metals required; excellent functional group tolerance.

Solid-Phase Synthesis for Parallel Optimization

Combinatorial approaches on Wang resin enable rapid diversification. The quinolin-4-one core is assembled via:

-

Resin-Bound Aniline: Immobilized 3-amino-5-(trifluoromethyl)benzoic acid

-

Cyclization: Microwave-assisted Gould–Jacobs reaction (250°C, 10 min)

-

Methylation: CH₃I/K₂CO₃ in DMF (90% efficiency)

Library Data:

Biocatalytic Approaches

Engineered E. coli expressing P450 monooxygenases catalyze regioselective C–H trifluoromethylation. Using fluorinated S-adenosyl methionine (SAM) analogs, the 8-position is modified with 70% conversion efficiency.

Key Parameters:

| Factor | Impact on Yield |

|---|---|

| SAM Concentration | Optimal at 2 mM |

| pH | 7.5 (phosphate buffer) |

| Temperature | 30°C |

Limitations: Requires genetic engineering; scale-up challenges.

Comparative Analysis of Methodologies

| Method | Yield Range | Regioselectivity | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Gould–Jacobs | 35–45% | Moderate | Industrial | 18.7 (high waste) |

| Suzuki Coupling | 55–62% | Excellent | Pilot | 8.2 |

| Photochemical | 60–68% | High | Lab | 5.1 |

| Biocatalytic | 40–70% | Excellent | Lab | 3.9 |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research has identified 1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one as a promising candidate for antimicrobial and anticancer applications. Its structural features allow it to interact with various biological targets, making it effective against multiple pathogens and cancer cell lines.

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial and antitubercular activities. For instance, derivatives with similar structural motifs have been synthesized and tested against Mycobacterium tuberculosis, demonstrating effective inhibition of bacterial growth .

- Anticancer Activity : The compound's cytotoxic effects have been evaluated using different cancer cell lines, such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as a therapeutic agent in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents at different positions on the quinoline ring can significantly affect biological activity. For example, modifications at the 2, 6, or 7 positions have been investigated to enhance anticancer potency while minimizing toxicity to normal cells .

Fluorescent Dyes and Optoelectronic Applications

The unique electronic properties of this compound make it suitable for use in fluorescent dyes. Its ability to absorb and emit light in specific wavelengths allows it to be utilized in various optoelectronic applications, including:

- Fluorescent Probes : The compound can be employed as a fluorescent probe for biological imaging. Its strong fluorescence can aid in tracking cellular processes or detecting specific biomolecules within complex biological systems .

- Material Science : In materials science, quinoline derivatives are explored for their potential in developing new materials with enhanced optical properties. The incorporation of trifluoromethyl groups is known to improve thermal stability and solubility in organic solvents, making them ideal candidates for organic light-emitting diodes (OLEDs) and other electronic devices .

Synthesis Strategies

The synthesis of this compound typically involves several synthetic routes that allow for the introduction of functional groups that enhance its biological activity. Common methods include:

- One-Pot Reactions : Efficient synthetic strategies have been developed that allow for the simultaneous formation of multiple bonds, reducing the number of steps required to synthesize this compound .

- Modification of Existing Quinoline Structures : Researchers often modify existing quinoline derivatives to introduce trifluoromethyl groups or other substituents that enhance their reactivity and biological profile .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Methylquinoline | Methyl group at position 4 | Lacks trifluoromethyl group; reduced stability |

| 8-Methylquinoline | Methyl group at position 8 | Does not possess trifluoromethyl substituent |

| 4-(Trifluoromethyl)quinoline | Trifluoromethyl group at position 4 | Lacks methyl substituent at position 1 |

| 2-Methylquinoline | Methyl group at position 2 | Different position alters reactivity |

The combination of both a methyl and a trifluoromethyl group on the quinoline ring enhances stability and biological activity compared to other derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design, where it can modulate specific pathways by binding to target proteins and altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-methyl-8-(trifluoromethyl)quinolin-4(1H)-one can be contextualized against related 4(1H)-quinolone derivatives. Below is a comparative analysis based on substituent positions, bioactivity, and physicochemical properties:

Table 1: Structural and Functional Comparison of Selected 4(1H)-Quinolones

Key Comparative Insights

Substituent Position and Bioactivity

- The C8-trifluoromethyl group in the target compound and its analogs (e.g., 3j, MERS-CoV hit compound) contributes to electron-withdrawing effects, enhancing stability and interaction with biological targets .

- Halogenation at C3 (e.g., bromine in 3j) or C8 (e.g., chlorine in 8-chloro-6-CF₃ analog) introduces reactivity for cross-coupling reactions, broadening synthetic utility .

Unsaturated chains in Evodia-derived quinolones (e.g., 1-methyl-2-(tridec-5-en-1-yl)quinolin-4(1H)-one) enhance BSA binding compared to saturated or extremely long chains .

Antiviral and Antimicrobial Potential The MERS-CoV hit compound (3-acetyl-6-chloro-2-isopropylamino-8-CF₃ derivative) highlights the role of C2 and C3 substituents in antiviral activity, though the target compound’s specific antiviral profile remains unexplored . Fluorinated analogs (e.g., 5,7-bis-CF₃ derivative) are prioritized in antibiotic development due to fluorine’s metabolic stability and bioavailability .

Physicochemical Properties

- Trifluoromethyl groups increase molecular weight and hydrophobicity, impacting logP values and ADME profiles. For example, ELQ-300 (a difluoro analog) has a logP of 5.2, favoring antimalarial activity .

- Methoxy groups (e.g., in MQO) reduce electrophilicity compared to -CF₃, altering redox behavior and interaction mechanisms .

Biological Activity

1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C11H8F3N

- Molecular Weight : 215.17 g/mol

- Structural Features : The compound features a methyl group at the 1-position and a trifluoromethyl group at the 8-position of the quinoline ring, which enhances its stability and reactivity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it exhibits:

- Bactericidal Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibitory effects on several fungal species, making it a potential candidate for treating infections caused by resistant strains.

Anticancer Properties

The compound has shown promising anticancer activity in various studies. Key findings include:

- Cytotoxicity : Research indicates that it possesses cytotoxic effects on multiple cancer cell lines, including hematologic tumors. For instance, it exhibited an IC50 value of 0.70 ± 0.14 µM against HL60 (acute erythroid leukemia) cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of this compound

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Studies suggest that:

- Inhibition of Kinases : The presence of the trifluoromethyl group contributes to metabolic stability and enhances binding affinity to kinase targets involved in cancer progression .

- Induction of Apoptosis : It has been shown to activate caspases, leading to programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Hematologic Tumors : A study involving various leukemia cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity with minimal effects on normal cells .

- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as an antimicrobial agent.

Q & A

Q. Critical Parameters :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance trifluoromethylation efficiency but may increase side reactions .

- Temperature : Higher temperatures (80–120°C) accelerate trifluoromethylation but require careful control to avoid decomposition .

- Catalyst loading : Pd(PPh₃)₄ at 5–10 mol% optimizes coupling reactions, balancing cost and yield .

Advanced: How does the trifluoromethyl group at the 8-position influence electronic properties and regioselective reactivity?

Methodological Answer:

The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, profoundly altering the compound’s electronic landscape:

- Electronic effects :

- Reduces electron density at the quinoline ring, increasing electrophilicity at the 2- and 4-positions .

- Stabilizes intermediates in nucleophilic aromatic substitution (SNAr) via resonance and inductive effects .

- Regioselectivity :

- Directs electrophilic attacks (e.g., nitration, halogenation) to the 5- and 7-positions due to meta-directing nature of CF₃ .

- Enhances reactivity toward cross-coupling at the 4-position (e.g., Suzuki-Miyaura reactions) .

Q. Experimental validation :

- DFT calculations predict charge distribution and reactive sites .

- Hammett substituent constants (σₚ) quantify electronic effects, with CF₃ exhibiting σₚ ≈ 0.88 .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR :

- X-ray crystallography : Resolves stereochemistry and packing motifs, particularly for polymorph screening .

- HRMS (ESI-TOF) : Validates molecular formula (e.g., C₁₁H₈F₃NO⁺ requires m/z 228.0634) .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological potency?

Methodological Answer:

- Core modifications :

- Position 8 : CF₃ enhances membrane permeability and target binding (e.g., enzyme active sites) via hydrophobic interactions .

- Position 1 : Methyl group reduces metabolic oxidation compared to ethyl analogs .

- Functional group additions :

- Introducing electron-donating groups (e.g., -OCH₃) at position 6 balances electronic effects for improved solubility .

- In vitro assays :

Q. Data-driven optimization :

- QSAR models correlate logP (≈2.5) and polar surface area (≈50 Ų) with bioavailability .

Advanced: How can researchers resolve contradictions in reported solubility and stability data?

Methodological Answer:

Discrepancies often arise from solvent polarity, pH, and crystallinity. A systematic approach includes:

- Solubility profiling :

- Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol) to map pH-dependent trends .

- Compare amorphous vs. crystalline forms via DSC (melting points differ by 10–15°C) .

- Stability studies :

- Accelerated degradation under UV light (ICH Q1B guidelines) identifies photolytic byproducts via LC-MS .

- pH stability: Monitor hydrolysis in aqueous solutions (pH 2–12) at 40°C for 48 hours .

Q. Case study :

- Conflicting logS values (-3.2 vs. -2.8) for the compound in DMSO were resolved by controlling residual water content (<0.1%) using Karl Fischer titration .

Basic: What are the key physicochemical properties influencing formulation and handling?

Methodological Answer:

- Solubility :

- Poor in water (<0.1 mg/mL), moderate in ethanol (~5 mg/mL) .

- Enhanced via co-solvents (PEG 400) or cyclodextrin inclusion complexes .

- Stability :

- Hygroscopicity: Store under nitrogen with desiccants (silica gel) .

- Thermal stability: Decomposes above 200°C (TGA data) .

Advanced: How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug design?

Methodological Answer:

- CYP inhibition assays :

- Fluorescent probe substrates (e.g., CYP3A4: midazolam) quantify competitive inhibition .

- IC₅₀ values <10 µM suggest high metabolic liability .

- Metabolite identification :

- In vitro microsomal incubation with LC-MS/MS detects hydroxylation at position 5 and N-demethylation .

- Mitigation strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.